molecular formula C12H15NO2 B13328000 N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide

N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide

Cat. No.: B13328000
M. Wt: 205.25 g/mol
InChI Key: RTCNUDGUYDPEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and an acetamide moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide typically involves the formation of the cyclopropyl ring followed by functionalization. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction can be employed to introduce the cyclopropyl ring. The hydroxymethyl group can be introduced via hydroboration-oxidation of the cyclopropyl ring, followed by acylation with phenylacetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors can be utilized to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-(1-(Carboxymethyl)cyclopropyl)-2-phenylacetamide.

    Reduction: N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylethylamine.

    Substitution: N-(1-(Alkoxymethyl)cyclopropyl)-2-phenylacetamide.

Scientific Research Applications

N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes by mimicking the transition state of their substrates, leading to a decrease in enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and an acetamide moiety attached to a cyclopropyl ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-2-phenylacetamide

InChI

InChI=1S/C12H15NO2/c14-9-12(6-7-12)13-11(15)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)

InChI Key

RTCNUDGUYDPEEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.